4-Amino-3-cyclopropylbenzoic acid
Overview
Description
4-Amino-3-cyclopropylbenzoic acid is an organic compound characterized by the presence of an amino group at the fourth position and a cyclopropyl group at the third position on a benzoic acid core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available benzoic acid derivatives.
Amination: The amino group is introduced via nitration followed by reduction. For instance, nitration of 3-cyclopropylbenzoic acid yields 4-nitro-3-cyclopropylbenzoic acid, which is then reduced to this compound using hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by copper(I) chloride for Sandmeyer reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance mechanical properties and thermal stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry:
Dyes and Pigments: Used in the synthesis of dyes due to its ability to undergo various substitution reactions.
Mechanism of Action
The mechanism by which 4-amino-3-cyclopropylbenzoic acid exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopropyl group.
3-Cyclopropylbenzoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 4-Amino-3-cyclopropylbenzoic acid is unique due to the combination of the amino and cyclopropyl groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
4-amino-3-cyclopropylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQENRSYKXKPHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300341 | |
Record name | 4-Amino-3-cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754165-50-9 | |
Record name | 4-Amino-3-cyclopropylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754165-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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